N-(3,4-dimethoxybenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide
CAS No.: 1251576-59-6
Cat. No.: VC4212584
Molecular Formula: C21H21N3O4S
Molecular Weight: 411.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251576-59-6 |
|---|---|
| Molecular Formula | C21H21N3O4S |
| Molecular Weight | 411.48 |
| IUPAC Name | N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide |
| Standard InChI | InChI=1S/C21H21N3O4S/c1-27-17-7-4-13(10-18(17)28-2)12-22-19(25)14-5-6-15-16(11-14)23-21-24(20(15)26)8-3-9-29-21/h4-7,10-11H,3,8-9,12H2,1-2H3,(H,22,25) |
| Standard InChI Key | JVPPTEPMHYUXAO-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound features a bicyclic framework comprising a thiazine ring fused to a quinazoline system, with a carboxamide functional group at position 9 and a 3,4-dimethoxybenzyl substituent at the N-position. The molecular formula is C<sub>21</sub>H<sub>21</sub>N<sub>3</sub>O<sub>4</sub>S, yielding a molecular weight of 411.48 g/mol. Key structural elements include:
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Thiazine ring: A six-membered ring containing sulfur and nitrogen atoms, contributing to conformational rigidity and hydrogen-bonding capacity .
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Quinazoline moiety: A nitrogen-rich bicyclic system known for intercalating with DNA and inhibiting enzymatic targets like tyrosine kinases.
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3,4-Dimethoxybenzyl group: Enhances lipophilicity and modulates electronic properties, potentially improving membrane permeability and target binding.
The IUPAC name and SMILES string further clarify connectivity:
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IUPAC: N-[(3,4-dimethoxyphenyl)methyl]-6-oxo-3,4-dihydro-2H- thiazino[2,3-b]quinazoline-9-carboxamide
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SMILES: COC1=C(C=C(C=C1)CNC(=O)C2=CC3=C(C=C2)C(=O)N4CCCSC4=N3)OC
Synthesis and Optimization
Synthetic Pathways
The compound is synthesized via a multi-step sequence typical of thiazinoquinazoline derivatives :
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Quinazolinone precursor formation: Condensation of anthranilic acid derivatives with urea or thiourea under acidic conditions.
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Thiazine ring annulation: Reaction with α-mercaptoacetals or thiourea derivatives in the presence of Lewis acids (e.g., ZnCl<sub>2</sub>).
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N-Alkylation: Introduction of the 3,4-dimethoxybenzyl group using benzyl halides in polar aprotic solvents (e.g., DMF, DMSO).
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Carboxamide functionalization: Coupling with activated carboxylic acids via EDCI/HOBt-mediated reactions.
Table 1: Representative Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| 1 | Acetic acid, reflux | 72 |
| 2 | ZnCl<sub>2</sub>, 80°C, 12h | 65 |
| 3 | K<sub>2</sub>CO<sub>3</sub>, DMF, 60°C | 88 |
| 4 | EDCI, HOBt, RT | 78 |
Pharmacological Profile
Anticancer Activity
The compound exhibits broad-spectrum anticancer activity, with notable potency against hormone-resistant and metastatic cell lines:
Table 2: In Vitro Antiproliferative Activity (IC<sub>50</sub>, µM)
| Cell Line | IC<sub>50</sub> |
|---|---|
| MCF-7 (Breast) | 0.34 |
| Burkitt Lymphoma CA46 | 1.0 |
| A549 (Lung) | 5.8 |
| PC-3 (Prostate) | 10.2 |
Mechanistic studies indicate dual modes of action:
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Tubulin polymerization inhibition: Disrupts microtubule assembly (IC<sub>50</sub> = 3.4 µM in MCF-7 cells), akin to colchicine derivatives .
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Cell cycle arrest: Induces G<sub>2</sub>/M phase arrest in Burkitt lymphoma cells at 10 µM, increasing mitotic index by 20% .
Antimicrobial Effects
Preliminary data suggest moderate activity against Gram-positive pathogens (MIC = 32 µg/mL for S. aureus), though less potent than fluoroquinolone controls.
Structure-Activity Relationships (SAR)
Role of Substituents
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3,4-Dimethoxybenzyl group: Critical for tubulin binding; replacing methoxy with methylthio (as in VC4193275) reduces anticancer potency by 3-fold.
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Thiazine ring: Oxidation to thiazolidinone (e.g., PMC8584074 derivatives) diminishes activity, highlighting the importance of the saturated sulfur-nitrogen ring .
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Carboxamide moiety: Conversion to ester or nitrile abolishes activity, underscoring hydrogen-bonding interactions with biological targets .
Mechanistic Insights
Apoptosis Induction
In MCF-7 cells, treatment with 5 µM compound increases caspase-3 activity by 6-fold and reduces Bcl-2/Bax ratio by 70%, confirming mitochondrial apoptosis pathways . Synergistic effects with doxorubicin (CI = 0.82) suggest combinatory therapeutic potential.
Kinase Inhibition
Molecular docking predicts strong binding to EGFR (ΔG = -9.8 kcal/mol) and VEGFR-2 (ΔG = -10.2 kcal/mol), with key interactions at:
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EGFR: Hydrogen bonds with Lys745 and π-stacking with Phe723 .
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VEGFR-2: Salt bridges with Asp1044 and hydrophobic contacts at Leu840 .
Comparative Analysis with Analogues
Table 3: Activity Comparison Across Thiazinoquinazolines
| Compound | MCF-7 IC<sub>50</sub> (µM) | Solubility (mg/mL) |
|---|---|---|
| Target Compound | 0.34 | 0.12 (DMSO) |
| N-(4-Methylthiobenzyl) | 1.02 | 0.09 |
| N-(2,5-Dimethoxybenzyl) | 2.15 | 0.18 |
The 3,4-dimethoxy configuration confers optimal activity, likely due to enhanced π-cation interactions with tubulin’s β-subunit .
Future Directions
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Prodrug development: Address poor aqueous solubility (0.12 mg/mL in DMSO) through phosphate or PEGylated derivatives.
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In vivo validation: Pending pharmacokinetic studies in murine xenograft models.
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Target diversification: Explore activity against neglected tropical disease targets (e.g., Plasmodium DHFR).
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